molecular formula C24H23FN6O3 B2404578 1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841211-47-0

1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2404578
CAS RN: 841211-47-0
M. Wt: 462.485
InChI Key: FJNNBXAJWSZRDE-UHFFFAOYSA-N
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Description

The molecule “1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic compound. It contains several functional groups and rings, including a fluorophenyl group, a methoxyphenyl group, a piperazine ring, and a pyrazolopyrimidinone ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific conditions under which the reaction is carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (phenyl and pyrazolopyrimidinone) suggests that the molecule may have regions of delocalized electrons .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the fluorine atom on the phenyl ring could potentially undergo substitution reactions .

Scientific Research Applications

Anticonvulsant Applications

A study developed and validated an HPLC method for determining related substances in a novel anticonvulsant agent, Epimidin, which is a promising new anticonvulsant drug candidate. This research highlights the compound's potential in the field of neurology and epilepsy treatment. The stability of Epimidin under various conditions, including the influence of strong acids, bases, and oxidizing agents, was thoroughly explored, showing that it was not resistant to the action of peroxide, alkali, and acid decomposition (Severina et al., 2021).

Antimicrobial and Antitumor Activity

Another aspect of its application is in the synthesis of derivatives with antimicrobial and antitumor activities. Derivatives of this compound have been synthesized and tested for antimicrobial activity against various microorganism strains. Some derivatives were determined to possess high antimicrobial activity, showcasing the potential of this compound in the development of new antimicrobial agents (Yurttaş et al., 2016).

Dopamine Receptor Partial Agonists

Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage to the core structure led to a series of high-affinity dopamine receptor partial agonists. This research indicates the compound's potential use in designing novel therapeutics for neurological conditions, demonstrating the ability to fine-tune functional properties and increase binding affinity at dopamine D2 receptors (Möller et al., 2017).

Anti-phosphodiesterase-5 Activity

A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their anti-phosphodiesterase-5 (PDE-5) activity, with several compounds showing better inhibitory activity against PDE-5. This research is significant for the development of new inhibitors of PDE-5, contributing to treatments for diseases like erectile dysfunction (Su et al., 2021).

properties

IUPAC Name

1-(4-fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3/c1-34-20-8-6-18(7-9-20)28-10-12-29(13-11-28)22(32)15-30-16-26-23-21(24(30)33)14-27-31(23)19-4-2-17(25)3-5-19/h2-9,14,16H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNNBXAJWSZRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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